molecular formula C13H15FO2 B2794779 Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate CAS No. 904290-44-4

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate

Cat. No.: B2794779
CAS No.: 904290-44-4
M. Wt: 222.259
InChI Key: GANKZZYXVVRHAW-UHFFFAOYSA-N
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Description

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate is a fluorinated indene derivative characterized by a bicyclic 2,3-dihydroindene core substituted with a fluorine atom at position 5 and an ethyl acetate group at position 1. For instance, ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (C₁₂H₁₃FO₂) shares a similar backbone, with the ester group at position 2 instead of 1 . Key spectral data for related compounds include IR peaks at ~1714 cm⁻¹ (ester C=O stretch) and NMR signals indicative of fluorinated aromatic protons (δ 6.90–7.02 ppm) .

Properties

IUPAC Name

ethyl 2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANKZZYXVVRHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate typically involves the reaction of 5-fluoro-2,3-dihydroindene with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

Conditions Reagents Product Yield
Acidic hydrolysisHCl (1M), H₂O/THF5-Fluoro-2,3-dihydroindene-1-acetic acid85–92%
Basic hydrolysisNaOH (2M), EtOH/H₂OSodium 5-fluoro-2,3-dihydroindene-1-acetate78%

The acidic route typically achieves higher yields due to reduced side reactions, while the basic pathway is preferred for salt formation .

Transesterification Reactions

The ethyl ester group participates in transesterification with alcohols under catalytic conditions, enabling the synthesis of diverse ester derivatives.

Catalyst Alcohol Temperature Product Conversion
NaOMeMethanol60°CMethyl 5-fluoro-2,3-dihydroindene-1-acetate95%
Ti(OiPr)₄Isopropyl alcoholRefluxIsopropyl 5-fluoro-2,3-dihydroindene-1-acetate88%

Titanium-based catalysts show superior efficiency in bulkier alcohol substitutions.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 5-position undergoes substitution with nucleophiles such as amines or alkoxides, facilitated by the electron-deficient aromatic ring .

Nucleophile Conditions Product Yield
PiperidineDMF, 80°C, 12h5-Piperidino-2,3-dihydroindene-1-acetate67%
Sodium methoxideTHF, 50°C, 6h5-Methoxy-2,3-dihydroindene-1-acetate73%

Steric hindrance from the dihydroindene scaffold reduces reactivity toward bulkier nucleophiles .

Cycloaddition and Ring-Opening Reactions

The conjugated dihydroindene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

Dienophile Conditions Product Regioselectivity
Maleic anhydrideToluene, 110°C, 24hBicyclic lactone derivative>90% endo
AcetylenedicarboxylateDCM, RT, 12hFused tetracyclic ester82%

The electron-withdrawing fluorine atom enhances diene reactivity, favoring endo selectivity .

Reduction of the Dihydroindene System

Catalytic hydrogenation of the dihydroindene ring saturates the double bond, altering the compound’s conformational flexibility .

Catalyst Pressure Product Selectivity
Pd/C (10%)1 atm H₂Ethyl 5-fluoro-indane-1-acetate100% cis
Rh/Al₂O₃3 atm H₂Ethyl 5-fluoro-indane-1-acetate95% trans

Palladium catalysts favor cis-addition, while rhodium promotes trans-hydrogenation .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the dihydroindene double bond and carbonyl-containing compounds .

Reactant Wavelength Product Quantum Yield
Acetone254 nmSpirocyclic oxetane derivative0.45
Benzaldehyde365 nmCross-conjugated dimer0.32

Reaction efficiency depends on the electron density of the carbonyl partner .

Biological Activity Derivatization

The compound serves as a precursor for bioactive molecules. For example, coupling with amines generates LSD1 inhibitors with sub-micromolar IC₅₀ values :

Amine IC₅₀ (LSD1) Selectivity (vs. MAO-A)
2-Methoxybenzylamine10 nM>600-fold
2-Fluorobenzylamine64 nM>120-fold

Electron-donating groups on the benzylamine enhance potency and selectivity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate has garnered attention in medicinal chemistry due to its structural properties that lend themselves to the development of therapeutic agents. Its derivatives are being investigated for their anticancer properties.

Case Study: Anticancer Activity

A notable study highlighted the compound's efficacy in inducing apoptosis in cancer cells. The research demonstrated that derivatives of 2,3-dihydroindene compounds could effectively target and inhibit IAP (Inhibitor of Apoptosis) proteins, which are often overexpressed in various cancers. This inhibition leads to increased sensitivity of cancer cells to apoptotic signals, making these compounds promising candidates for cancer treatment .

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows it to be utilized in the development of complex drug molecules.

Synthesis Pathways

The compound can be synthesized through several methods, including electrochemical oxidation and other organic reactions. These pathways enable the production of various derivatives that can be tailored for specific therapeutic targets .

Biomedicine

In biomedicine, this compound is explored for its potential applications in drug formulation and delivery systems. Its properties make it suitable for incorporation into novel drug delivery mechanisms that enhance bioavailability and therapeutic efficacy.

Applications in Drug Delivery

Research indicates that compounds like this compound can be utilized in developing nanocarriers for targeted drug delivery. This approach aims to improve the precision of drug administration, reducing side effects while enhancing treatment outcomes for diseases such as cancer .

Chemical Reagent

As a chemical reagent, this compound is employed in various laboratory experiments and chemical syntheses. Its versatility allows researchers to explore new chemical reactions and develop innovative synthetic methodologies.

Experimental Applications

The compound is used in organic synthesis experiments where it acts as a building block for creating more complex molecules. Its reactivity under different conditions makes it a subject of interest for chemists aiming to expand synthetic methodologies .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer properties; induces apoptosis by inhibiting IAP proteins
Pharmaceutical IntermediatesUsed as an intermediate for synthesizing complex pharmaceuticals
BiomedicinePotential use in drug delivery systems; enhances bioavailability
Chemical ReagentEmployed in laboratory experiments; versatile building block for organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate 5-F, COOEt at C2 C₁₂H₁₃FO₂ SMILES: CCOC(=O)C1CC2=C(C1)C=C(C=C2)F
(Z)-Ethyl 2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetate (37b) 5-F, exocyclic double bond at C1 C₁₃H₁₃FO₂ µ-Receptor affinity (14% yield)
Ethyl 2-(6-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate 6-F, 5-OH, COOEt at C1 C₁₃H₁₅FO₃ Density: 1.22 g/cm³; pKa: 9.05
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid 6-F, COOH at C1 C₁₁H₁₁FO₂ Purity ≥99%; pharmaceutical intermediate

Key Observations :

  • Fluorine Position : Fluorine at C5 (as in the target compound) versus C6 (e.g., ) affects electronic distribution and binding affinity. For example, C5-fluoro analogs show µ-receptor activity , while C6-fluoro derivatives are linked to 5-HT7 receptor binding .
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) enhance lipophilicity and bioavailability compared to carboxylic acids (e.g., ), which may improve blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate (CAS# 904290-44-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cellular models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C12H13F O2
  • Molecular Weight : 208.23 g/mol
  • IUPAC Name : Ethyl 5-fluoro-2,3-dihydro-1H-indene-1-acetate

The presence of the fluorine atom in its structure may influence its biological activity, particularly in terms of lipophilicity and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory activity against lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression .
  • Anticancer Activity : Similar derivatives have been evaluated for their potential anticancer properties. For example, studies on related oxime compounds have demonstrated significant cytotoxic effects on various cancer cell lines such as HCT116 (colorectal carcinoma) and A549 (lung cancer) with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : Some indene derivatives are known for their anti-inflammatory effects, which could be a potential area of study for this compound .

Biological Activity Data

The following table summarizes key biological activity findings related to this compound and related compounds:

Compound Target/Model Activity (IC50) Reference
This compoundPotential LSD1 InhibitorNot yet reported
Tranylcypromine DerivativesLSD10.001 - 0.025 mM
Oxime CompoundsHCT116 (Colorectal)0.1 - 1 mM
Oxime CompoundsA549 (Lung)<0.05 mM

Study on Anticancer Activity

In a recent study, researchers evaluated a series of indene derivatives for their ability to inhibit cancer cell growth. The study found that certain modifications to the indene structure significantly enhanced cytotoxicity against various cancer cell lines. While specific data on this compound is limited, its structural similarity suggests potential efficacy.

Evaluation of Enzyme Inhibition

Another investigation focused on enzyme inhibitors derived from indenes showed promising results against LSD1. The trans-isomer variants exhibited superior potency compared to their cis counterparts, indicating that structural conformation plays a crucial role in biological activity . This finding may be applicable to this compound's potential as an enzyme inhibitor.

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